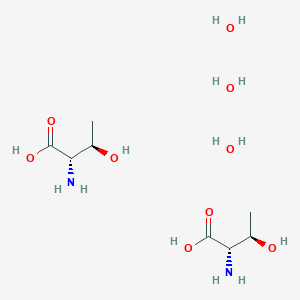
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate is a compound with significant importance in various scientific fields. It is known for its unique stereochemistry and its applications in pharmaceuticals and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate involves multiple steps. One common method includes the use of (3aR,4R,6S,6aS)-4-[(1,1-dimethylethyloxy)carbonyl]amino-3-(1’-ethylpropyl)-3a,5,6,6a-tetrahydrochysene-4H-pentamethylene as a starting material. This compound undergoes a series of reactions, including protection, deprotection, and coupling reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce an amino alcohol .
Aplicaciones Científicas De Investigación
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-guanidino-2-hydroxycyclopentane-1-carboxylic acid trihydrate
- (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylene)amino-2-hydroxycyclopentanecarboxylic acid trihydrate
Uniqueness
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to form stable trihydrate crystals also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C8H24N2O9 |
|---|---|
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate |
InChI |
InChI=1S/2C4H9NO3.3H2O/c2*1-2(6)3(5)4(7)8;;;/h2*2-3,6H,5H2,1H3,(H,7,8);3*1H2/t2*2-,3+;;;/m11.../s1 |
Clave InChI |
BGXPDKKNGSNXGX-QPHONDARSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O.O.O |
SMILES canónico |
CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)



![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)




